molecular formula C12H14ClNO2 B2750107 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid CAS No. 1025761-25-4

1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B2750107
CAS No.: 1025761-25-4
M. Wt: 239.7
InChI Key: AFFQKOXRJTVUEF-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-benzyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzyl ketone or aldehyde derivatives.

    Reduction: Formation of 4-chlorobenzyl alcohol.

    Substitution: Formation of 4-substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Bromo-benzyl)-pyrrolidine-2-carboxylic acid
  • 1-(4-Methyl-benzyl)-pyrrolidine-2-carboxylic acid
  • 1-(4-Nitro-benzyl)-pyrrolidine-2-carboxylic acid

Uniqueness: 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of the chloro substituent, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-5-3-9(4-6-10)8-14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFQKOXRJTVUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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